1-(4-Aminophenyl)-2-methylpropan-1-one
Overview
Description
1-(4-Aminophenyl)-2-methylpropan-1-one is an organic compound that features a phenyl group substituted with an amino group at the para position and a ketone group at the alpha position relative to a methyl group
Mechanism of Action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins play crucial roles in the survival and proliferation of the parasite.
Mode of Action
The aforementioned similar compound acts on the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction likely inhibits the normal function of the receptor, leading to the observed antitrypanosomiasis activity.
Biochemical Pathways
For instance, derivatives of 4-(4-aminophenyl)-3-morpholinone were found to interact with the DNA gyrase enzyme , which plays a critical role in DNA replication.
Pharmacokinetics
The structurally similar compound mentioned earlier was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This suggests that the compound may be rapidly absorbed and cleared from the body, potentially limiting its bioavailability.
Result of Action
cruzi, suggesting that it may have potential as a therapeutic agent .
Biochemical Analysis
Biochemical Properties
1-(4-Aminophenyl)-2-methylpropan-1-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, which are involved in the oxidative deamination of neurotransmitters . The interaction between this compound and monoamine oxidase enzymes can lead to the inhibition of these enzymes, affecting the levels of neurotransmitters in the brain. Additionally, this compound can form hydrazones and oximes through reactions with aldehydes and ketones, which are important in various biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting tubulin polymerization and depolymerization, leading to a decrease in cell proliferation and colony formation . Furthermore, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with monoamine oxidase enzymes results in the inhibition of these enzymes, affecting neurotransmitter levels . Additionally, this compound can form covalent bonds with aldehydes and ketones, leading to the formation of hydrazones and oximes, which play important roles in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are observed in both in vitro and in vivo studies, highlighting the potential long-term benefits of this compound in cancer treatment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit monoamine oxidase enzymes, leading to changes in neurotransmitter levels and affecting behavior . At high doses, this compound can cause toxic effects, including liver damage and neurotoxicity . These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by monoamine oxidase enzymes, leading to the formation of corresponding aldehydes and hydrogen peroxide . Additionally, it can undergo further metabolism to form hydrazones and oximes, which are important intermediates in various biochemical pathways . The metabolism of this compound can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported into cells via specific transporters, where it can accumulate and exert its effects . Additionally, this compound can bind to proteins within the cell, affecting its localization and activity . These interactions are crucial for the compound’s ability to influence cellular processes.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, cytoplasm, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and induce apoptosis . Additionally, its presence in the nucleus can influence gene expression and cell signaling pathways, further highlighting its multifaceted role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-aminobenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-nitrophenyl-2-methylpropan-1-one.
Reduction: Formation of 1-(4-aminophenyl)-2-methylpropan-1-ol.
Substitution: Formation of halogenated derivatives such as 4-bromo-1-(2-methylpropan-1-one).
Scientific Research Applications
1-(4-Aminophenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-2-methylpropan-1-one: Similar structure but with a nitro group instead of an amino group.
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with a hydroxy group instead of an amino group.
1-(4-Methoxyphenyl)-2-methylpropan-1-one: Similar structure but with a methoxy group instead of an amino group.
Uniqueness: 1-(4-Aminophenyl)-2-methylpropan-1-one is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The amino group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARCDAVMVFNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408845 | |
Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95249-12-0 | |
Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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